molecular formula C7H16NNaO7S B022939 Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate CAS No. 105140-25-8

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate

Cat. No.: B022939
CAS No.: 105140-25-8
M. Wt: 282.27 g/mol
InChI Key: HDFHYUMCMKATHG-UHFFFAOYSA-N
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Description

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate is a useful research compound. Its molecular formula is C7H16NNaO7S and its molecular weight is 282.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds structurally related to Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate involves complex chemical routes that can influence their applications in various fields. For example, the synthesis of 1,3-dihydroxynaphthalene, which shares a similar complexity in its chemical structure, involves methods such as alkaline fusion and photocatalytic oxidation, highlighting the intricate chemistry and potential for modification in similar compounds (Zhang You-lan, 2005). This process showcases the possibility of employing eco-friendly and efficient methods in the synthesis of complex sulfonate compounds.

Applications in Corrosion Inhibition

Research into sulfamic acid as an alternative electrolyte for industrial cleaning and corrosion inhibition offers insights into the potential applications of related sulfonate compounds in protecting metal surfaces. Sulfamic acid solutions, noted for their environmentally friendly and less toxic nature, are effective in removing rusts and lime scales, suggesting that structurally similar sulfonates might also find applications in corrosion protection and as cleaning agents in industrial settings (C. Verma & M. Quraishi, 2022).

Pharmacological Activities

Compounds such as Sodium tanshinone IIA sulfonate (STS), derived from traditional Chinese medicine, demonstrate a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptosis effects, especially in the treatment of cardiovascular diseases. This highlights the potential for sodium sulfonate derivatives to be developed into therapeutic agents for various diseases, showcasing the diverse applications of these compounds in medicine (Zhong-Yan Zhou et al., 2019).

Energy Storage Applications

The research into sodium metal anodes and emerging solutions to dendrite growth in sodium-metal batteries (SMBs) points towards the application of sodium-based compounds in energy storage technologies. Understanding the electrochemical behavior of sodium and its compounds can lead to the development of safer and more efficient batteries, indicating the potential of sodium sulfonate derivatives in enhancing energy storage solutions (Byeongyong Lee et al., 2019).

Mechanism of Action

TAPSO sodium salt, also known as Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate or 3-[N-Tris(Hydroxymethyl)Methylamino]-2-Hydroxypropanesulfonic Acid Sodium Salt, is a commonly used biological buffer in biochemical and molecular biology studies .

Target of Action

TAPSO sodium salt primarily targets the pH of the medium in which it is used. It is a zwitterionic buffer that helps maintain the required pH of the medium .

Mode of Action

TAPSO sodium salt interacts with its target (the medium’s pH) by resisting changes in the pH. It exhibits properties such as high water solubility, inertness, stability, and extremely low absorbance of ultraviolet-visible (UV-vis) light .

Biochemical Pathways

Instead, it provides a stable pH environment that is crucial for various biochemical reactions and pathways to proceed correctly .

Pharmacokinetics

It is highly soluble in water , which can impact its distribution in aqueous solutions.

Result of Action

The primary result of TAPSO sodium salt’s action is the maintenance of a stable pH environment. This stability is crucial for various biological and biochemical experiments, including cell culture operations and capillary electrophoresis . It also aids in stabilizing lysozyme against thermal denaturation .

Action Environment

The action of TAPSO sodium salt can be influenced by environmental factors such as temperature and the presence of other ions in the solution. It is generally stable and maintains its buffering capacity within a useful ph range of 77-91 . It is recommended to store the prepared solution at 4°C for better results .

Properties

IUPAC Name

sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO7S.Na/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15;/h6,8-12H,1-5H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRADYQRMWVBZEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])O)NC(CO)(CO)CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105140-25-8
Record name 105140-25-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
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Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
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